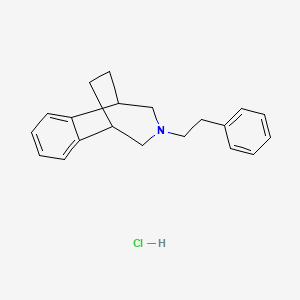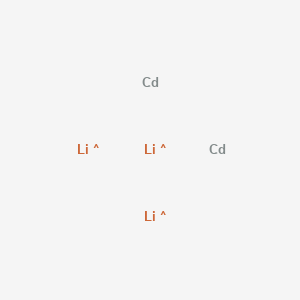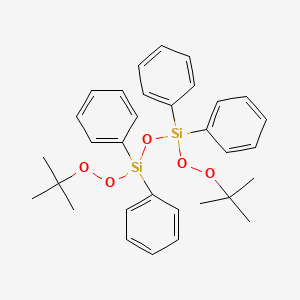
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane is an organic peroxide compound known for its use as an initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane typically involves the reaction of tert-butyl hydroperoxide with a suitable silicon-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the peroxide linkage.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in specialized reactors designed to handle the exothermic nature of peroxide formation. The process includes careful temperature control and the use of stabilizers to prevent premature decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator.
Common Reagents and Conditions
The decomposition of this compound is typically induced by heat or the presence of metal ions, which act as catalysts. The reaction conditions often involve elevated temperatures to ensure complete decomposition and efficient radical formation.
Major Products Formed
The major products formed from the decomposition of this compound include tert-butyl radicals and various silicon-containing fragments. These radicals can further react with monomers to form polymers.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:
Chemistry: Used as an initiator in the polymerization of various monomers, including styrene and polyethylene.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of cross-linked polymers and as a curing agent in the manufacturing of rubber and plastics.
Wirkmechanismus
The mechanism of action of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can initiate chain reactions in polymerization processes or interact with other molecules to induce chemical changes. The molecular targets include unsaturated monomers and other reactive species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator.
Bis(tert-butylperoxy isopropyl) benzene peroxide: Commonly used in polymerization and cross-linking processes.
Uniqueness
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane is unique due to its silicon-containing structure, which imparts additional thermal stability compared to other organic peroxides. This makes it particularly valuable in high-temperature applications and processes requiring prolonged radical generation.
Eigenschaften
CAS-Nummer |
58110-09-1 |
|---|---|
Molekularformel |
C32H38O5Si2 |
Molekulargewicht |
558.8 g/mol |
IUPAC-Name |
tert-butylperoxy-[tert-butylperoxy(diphenyl)silyl]oxy-diphenylsilane |
InChI |
InChI=1S/C32H38O5Si2/c1-31(2,3)33-35-38(27-19-11-7-12-20-27,28-21-13-8-14-22-28)37-39(36-34-32(4,5)6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
InChI-Schlüssel |
FCXCQBFWYQYQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


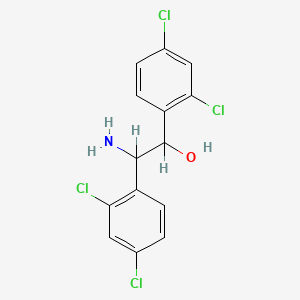

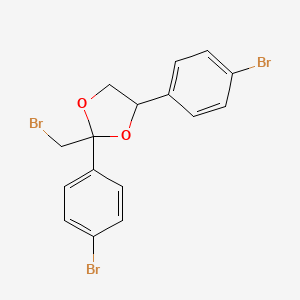
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
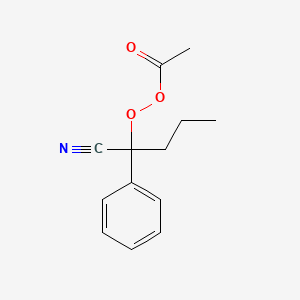
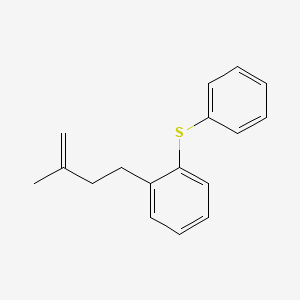
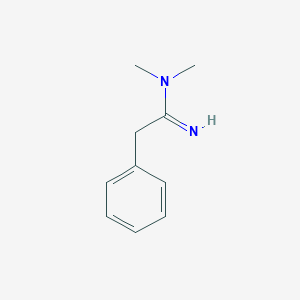
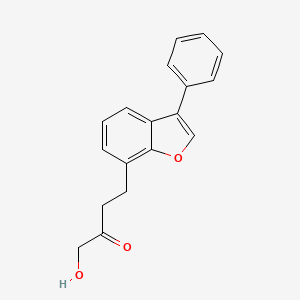
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)

